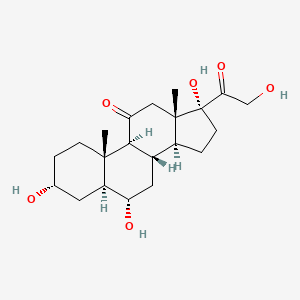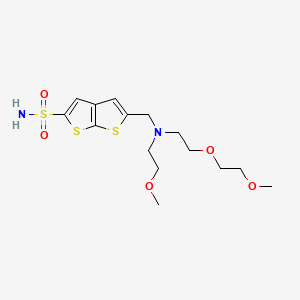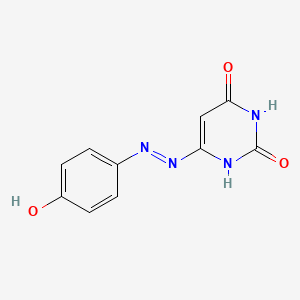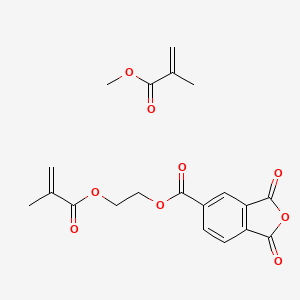![molecular formula C15H15ClO3 B1205164 8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)
8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one is a member of coumarins.
Scientific Research Applications
Phototransformation Studies : Gupta et al. (1995) studied the phototransformation of similar compounds, leading to the formation of products like methyl 8-chloro-10-oxo-2-phenyl-2,3,4,10-tetrahydropyrano[3,2-b][1]benzopyran-3-ylacetate. This research highlights the photochemical behavior of such compounds, which is essential in understanding their stability and reactivity under light exposure (Gupta et al., 1995).
Reactions with Carbenoids : Dicker et al. (1984) explored the reactions of similar compounds with chloroacetone. This research contributes to the understanding of the chemical behavior of these compounds under different conditions, which is vital for synthetic applications (Dicker et al., 1984).
Cyclisation Studies : Hajumdar and Choudhury (1992) investigated the cyclisation of related compounds, which is significant in the synthesis of novel compounds and understanding the mechanistic aspects of such reactions (Hajumdar & Choudhury, 1992).
Molecular Structure Analysis : Thinagar et al. (2003) studied the molecular structure of compounds similar to the one , which helps in understanding the conformation and bonding characteristics essential for their potential applications (Thinagar et al., 2003).
Antitubercular Activity : Prado et al. (2006) researched the derivatives of similar compounds for their antitubercular properties, demonstrating the potential medicinal applications of these compounds (Prado et al., 2006).
Synthesis and Biological Screening : Gummudavelly et al. (2009) focused on the synthesis of novel derivatives and their antimicrobial and anti-inflammatory activities, indicating the compound’s significance in pharmaceutical research (Gummudavelly et al., 2009).
Quantitative Structure-Cytotoxicity Relationship : Nagai et al. (2018) conducted a study on related chromones for their cytotoxicity against cancer cell lines, providing insights into their potential as anticancer drugs (Nagai et al., 2018).
properties
Product Name |
8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one |
|---|---|
Molecular Formula |
C15H15ClO3 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C15H15ClO3/c1-8(2)18-14-7-13-11(6-12(14)16)9-4-3-5-10(9)15(17)19-13/h6-8H,3-5H2,1-2H3 |
InChI Key |
AXKFCVCCISFWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





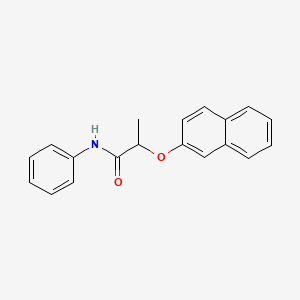
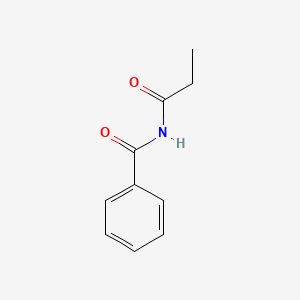
![3-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)-N,N-dimethylprop-2-en-1-amine](/img/structure/B1205088.png)
